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Cat. No.: B13503771

Get Quote

Executive Summary & Molecular Identity

(5-Chloro-2-nitrophenyl)methanamine hydrochloride (CAS: 67567-38-8) is a specialized
benzylic amine derivative employed as a critical scaffold in medicinal chemistry.[1]
Characterized by a highly functionalized benzene ring bearing an electron-withdrawing nitro
group at the ortho position and a chlorine atom at the meta position (relative to the amine), this
compound serves as a versatile precursor for nitrogen-containing heterocycles, particularly
indazoles and quinazolines.

This guide details the structural properties, chemoselective synthesis, and reactivity profile of
this molecule, providing a roadmap for its application in fragment-based drug design (FBDD).

Chemical Identity Table
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Parameter Detail

(5-Chloro-2-nitrophenyl)methanamine

UPAC Name hydrochloride
Common Name 5-Chloro-2-nitrobenzylamine HCI
CAS Number 67567-38-8 (HCI salt); 67567-44-6 (Free base)
C
H
Molecular Formula CIN
O
- HCl
Molecular Weight 223.06 g/mol (Salt); 186.60 g/mol (Free Base)
SMILES CIC1=CC(CN)=C(=0)C=C1.ClI
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in

non-polar organics

Structural Characterization & Electronic Properties
Electronic Environment

The molecule's reactivity is dictated by the interplay between the amine tail and the substituted
aromatic core:

» Nitro Group (ortho): Exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M)
effect. Crucially, its ortho positioning creates a "proximity effect,” facilitating intramolecular
cyclization reactions (e.g., to indazoles).

e Chlorine Atom (meta to amine, para to nitro): The chlorine atom at position 5 is activated for
Nucleophilic Aromatic Substitution (S
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Ar) due to the para relationship with the electron-withdrawing nitro group. This allows for late-
stage diversification of the scaffold using nucleophiles (amines, alkoxides).

 Ammonium Headgroup: In its hydrochloride form, the amine exists as a protonated
ammonium species (-CH

NH

), conferring stability against oxidation and enhancing water solubility for biological assays.

Steric Considerations (The Ortho Effect)

The bulky nitro group at position 2 imposes steric strain on the benzylic amine. In free-base
form, this can restrict rotation around the C(aryl)-C(benzyl) bond. However, this proximity is
advantageous for "Davis-Beirut" type reactions, where base-mediated cyclization yields 2H-
indazoles.

Chemoselective Synthesis Protocols

Synthesizing (5-Chloro-2-nitrophenyl)methanamine requires strategies that preserve the nitro
group while installing the primary amine. Catalytic hydrogenation (Pd/C, H

) is contraindicated as it typically reduces the nitro group to an aniline.

Two robust, self-validating protocols are presented below.

Method A: The Delépine Reaction (High Purity)

This method is preferred for laboratory-scale synthesis as it prevents over-alkylation (formation
of secondary/tertiary amines) and is mild enough to preserve the nitro moiety.

Reagents: 5-Chloro-2-nitrobenzyl bromide, Hexamethylenetetramine (HMTA), Ethanol, Conc.
HCI.

e Quaternization: Dissolve 5-chloro-2-nitrobenzyl bromide (1.0 eq) in chloroform or ethanol.
Add HMTA (1.1 eq). Stir at room temperature for 4—-12 hours. The hexaminium salt will
precipitate as a white/pale yellow solid.

« |solation: Filter the salt and wash with cold ether to remove unreacted benzyl bromide.
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e Hydrolysis: Suspend the salt in Ethanol/Conc. HCI (5:1 ratio). Reflux for 2—4 hours. The
HMTA breaks down into formaldehyde (removed as acetal/gas) and ammonium chloride,

liberating the primary amine.

 Purification: Cool the mixture. The target hydrochloride salt often crystallizes directly. If not,
concentrate the solvent and recrystallize from MeOH/Et

O.

Method B: Reductive Amination (Scalable)

Suitable for larger batches starting from the commercially available aldehyde.

Reagents: 5-Chloro-2-nitrobenzaldehyde, Ammonium Acetate, Sodium Cyanoborohydride
(NaBH

CN), Methanol.

¢ Imine Formation: Combine aldehyde (1.0 eq) and excess ammonium acetate (10 eq) in dry
methanol. Add molecular sieves (3A) to scavenge water. Stir for 2 hours.

e Reduction: Cool to 0°C. Add NaBH

CN (1.5 eq) portion-wise. Note: NaBH
CN is selected over NaBH
to prevent reduction of the nitro group or aldehyde prior to imine formation.

e Workup: Quench with dilute HCI (converts amine to HCI salt). Extract non-basic impurities
with Ethyl Acetate. Basify aqueous layer (pH > 10) with NaOH, extract free base into DCM,
dry, and re-acidify with HCI/Dioxane to precipitate the pure salt.

Synthesis Workflow Diagram
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Pathway Key

Method B: Aldehyde Route

Method A: Halide Route
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Figure 1: Chemoselective synthesis pathways avoiding nitro-group reduction.

Reactivity & Applications in Drug Discovery[2]

The core value of (5-Chloro-2-nitrophenyl)methanamine lies in its ability to undergo cyclization
to form fused heterocycles.

Indazole Synthesis (Davis-Beirut Reaction)

Treatment of o-nitrobenzylamines with strong base (KOH/MeOH) under reductive conditions or
simple heating can yield 2H-indazoles. The mechanism involves the deprotonation of the
benzylic amine, followed by nucleophilic attack on the nitro group (or a nitroso intermediate
formed in situ), leading to N-N bond formation.

o Target: 5-Chloro-2H-indazole.

e Conditions: KOH, MeOH, 60°C, 4h.

Quinazoline Formation
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The amine can condense with aldehydes or orthoesters. Subsequent reduction of the nitro
group (e.g., using Fe/AcOH or SnCl

) allows for a second cyclization to form the quinazoline core, a privileged structure in kinase
inhibitors (e.g., EGFR inhibitors).

Reactivity Map

(5-Chloro-2-nitrophenyl)
methanamine HCI
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Figure 2: Divergent synthesis pathways for heterocyclic scaffold generation.

Safety & Handling Protocol

e Hazards: As a benzylamine derivative, the compound is likely a skin and eye irritant (H315,
H319). The nitro group adds potential for energetic decomposition if heated under
confinement.

» Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The
hydrochloride salt is hygroscopic; keep desiccant present.

» Disposal: Neutralize with dilute base to liberate the amine, then incinerate in a chemical
waste combustor equipped with an afterburner and scrubber (due to Cl and NO

emissions).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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